molecular formula C10H12O4 B453943 4-Ethoxy-3-methoxybenzoic acid CAS No. 3535-30-6

4-Ethoxy-3-methoxybenzoic acid

Cat. No. B453943
CAS RN: 3535-30-6
M. Wt: 196.2g/mol
InChI Key: LBYKODYNFRCBIR-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzoic acid is a chemical compound with the molecular formula C10H12O4 . It has a molecular weight of 196.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for 4-Ethoxy-3-methoxybenzoic acid is CCOc1ccc(cc1OC)C(O)=O . This provides a text representation of the compound’s molecular structure.

Scientific Research Applications

  • Flavor Encapsulation : 4-Ethoxy-3-methoxybenzoic acid, closely related to vanillic acid, has been used in the encapsulation of flavor molecules. It was successfully intercalated into layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor in food products (Hong, Oh, & Choy, 2008).

  • Enzyme Interaction Studies : This compound is involved in studies concerning enzyme interactions, particularly with a purified 4-methoxybenzoate O-demethylating enzyme system. This system requires NADH and oxygen as cofactors and acts on various substrates, including 4-ethoxy-3-methoxybenzoic acid (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

  • Synthesis of Chemical Compounds : Research has been conducted on synthesizing related compounds, such as 4-Hydroxyisophthalic Acid, from p-methoxybenzoic acid. These syntheses often involve steps like chloromethylation, oxidation, and demethylation (He Deyun, 2011).

  • Lignin Degradation : Streptomyces cyaneus has been observed to degrade non-phenolic β-O-4 lignin substructure model compounds, producing 4-ethoxy-3-methoxybenzoic acid as one of the main products. This indicates the cleavage of specific bonds in the aryl glycerol-β-aryl ether (Zimmerman, Umezawa, Broda, & Higuchi, 1988).

  • Study of Enzyme Components : The compound has been part of studies exploring biochemical properties, substrate specificity, and reaction mechanisms of enzyme components involved in the biological degradation of lignin, like 4-methoxybenzoate monooxygenase (Bernhardt, Bill, Trautwein, & Twilfer, 1988).

Safety And Hazards

When handling 3-Ethoxy-4-methoxybenzoic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. The area should be well-ventilated, and all sources of ignition should be removed .

properties

IUPAC Name

4-ethoxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYKODYNFRCBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188839
Record name 4-Ethoxy-m-anisic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-methoxybenzoic acid

CAS RN

3535-30-6
Record name 4-Ethoxy-3-methoxybenzoic acid
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Record name 4-Ethoxy-m-anisic acid
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Record name 3535-30-6
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Record name 4-Ethoxy-m-anisic acid
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Record name 4-ethoxy-m-anisic acid
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Record name 4-ETHOXY-M-ANISIC ACID
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Synthesis routes and methods

Procedure details

When the product of Step A was substituted for 3-chloro-4-ethoxybenzaldehyde in Example 49 Step A the identical process afforded the title compound in 89% yield. 1H-NMR CDCl3) 1.4 (tr, 3H, J=6.95 Hz); 3.83 (s, 3H); 4.07 (q, 2H, J=6.96, 13.9, Hz); 6.79 (d, 1H, J=8.4 Hz); 7.47 (s, 1H); 7.58 (d, 1H, J=8.33 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
OA Mamer, JA Montgomery… - Biomedical mass …, 1985 - Wiley Online Library
It has been discovered recently that several patients undergoing urinary organic acid profiling excrete high concentrations of 3‐ethoxy‐4‐hydroxybenzoic acid and traces of 3‐ethoxy‐4‐…
Number of citations: 10 onlinelibrary.wiley.com
S Kawai, M Nakagawa, H Ohashi - Enzyme and microbial technology, 2002 - Elsevier
… couple was 4-ethoxy-3-methoxybenzoic acid, whereas it was 4-… incorporated into 4-ethoxy-3-methoxybenzoic acid during the … product was 4-ethoxy-3-methoxybenzoic acid. Thus, we …
Number of citations: 98 www.sciencedirect.com
S Kawai, Y Kobayashi, M Nakagawa, H Ohashi - Journal of wood science, 2006 - Springer
… The following seven compounds were identified: 4-ethoxy-3-methoxybenzoic acid (II), 1-(4ethoxy-3-methoxyphenyl)-3-hydroxypropanone (III), 2,3dihydroxy-1-(4-ethoxy-3-…
Number of citations: 7 link.springer.com
S Kawai, M Asukai, N Ohya, K Okita, T Ito… - FEMS microbiology …, 1999 - academic.oup.com
… 4-Ethoxy-3-methoxybenzoic acid (IV) was prepared from vanillin (Nakarai Tesque) by ethylation (ethyl iodide (1.2 eq.) and K 2 CO 3 (1.2 eq.) in DMF at ambient temperature) and …
Number of citations: 73 academic.oup.com
W Zimmerman, T Umezawa, P Broda, T Higuchi - FEBS letters, 1988 - Wiley Online Library
… 4-Ethoxy-3-methoxybenzoic acid could be identified by TLC and GC/MS as the main product, indicating the cleavage of the Ca-Q? bond of the aryl glycerol-B-aryl ether. In addition, 4-…
Number of citations: 10 febs.onlinelibrary.wiley.com
TK Kirk, E Adler - Acta Chem Scand, 1970 - actachemscand.org
… Major products formed w*ere 4-ethoxy-3-methoxybenzoic acid (V), 3,5-dimethoxy-4-ethoxy… 4-Ethoxy-3-methoxybenzoic acid (V), 3,4-dieihoxybenzoic acid (VI), and 3,5-dimethoxy- …
Number of citations: 140 actachemscand.org
T Shio, T Higuchi - Wood research: bulletin of the …, 1981 - repository.kulib.kyoto-u.ac.jp
… Abstract--Lignins of two vesselles angiospermous species, Sarcandra glaber and Sarcandra spicatus, gave mainly vanillin, 4-ethoxy-3-methoxybenzoic acid, and guaiacylpropanones …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
T SHIO, T HIGUCHI - Citeseer
… Abstract--Lignins of two vesselles angiospermous species, Sarcandra glaber and Sarcandra spicatus, gave mainly vanillin, 4-ethoxy-3-methoxybenzoic acid, and guaiacylpropanones …
Number of citations: 3 citeseerx.ist.psu.edu
O Dahlman, A Reimann, P Ljungquist… - Water Science and …, 1994 - iwaponline.com
… A special study of the monochlorinated isomers of 4-ethoxy-3-methoxybenzoic acid methyl ester showed that the 6-chloro isomer dominated in the degraded BKME samples whereas …
Number of citations: 19 iwaponline.com
C Flodin, E Johansson, H Borén… - … science & technology, 1997 - ACS Publications
… Hyötyläinen, Department of Chemistry, University of Jyväskylä, Finland, and 5-chloro-4-ethoxy-3-methoxybenzoic acid methyl ester was synthesized from 5-chlorovanillin ( 12). Mixtures …
Number of citations: 50 pubs.acs.org

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